molecular formula C17H22N2O4S B11360070 N-cyclooctyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

N-cyclooctyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Cat. No.: B11360070
M. Wt: 350.4 g/mol
InChI Key: LHRORUZAXUZVTP-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a cyclooctyl group and a benzisothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves multiple steps:

    Formation of the Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of ortho-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Cyclooctyl Group: The cyclooctyl group is introduced via a nucleophilic substitution reaction, where a cyclooctyl halide reacts with the benzisothiazole intermediate.

    Acetamide Formation: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzisothiazole ring or the cyclooctyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

N-cyclooctyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which N-cyclooctyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific cyclooctyl group and the acetamide functionality, which may confer distinct chemical and biological properties compared to its analogs. These unique features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H22N2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

N-cyclooctyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H22N2O4S/c20-16(18-13-8-4-2-1-3-5-9-13)12-19-17(21)14-10-6-7-11-15(14)24(19,22)23/h6-7,10-11,13H,1-5,8-9,12H2,(H,18,20)

InChI Key

LHRORUZAXUZVTP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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